molecular formula C26H32N4O3S B2777217 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 689762-13-8

2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2777217
CAS No.: 689762-13-8
M. Wt: 480.63
InChI Key: RRJVVUYMYPNQTL-UHFFFAOYSA-N
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Description

2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives through cyclization reactionsThe final step involves the formation of the sulfanyl-acetamide linkage, which can be accomplished using thiol reagents under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and improve efficiency. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this goal .

Chemical Reactions Analysis

Types of Reactions

2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The morpholine ring and the sulfanyl-acetamide linkage contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
  • 2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-cyclohexylacetamide

Uniqueness

Compared to similar compounds, 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide exhibits unique properties due to the presence of the ethylphenyl group. This group can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-3-5-12-30-25(32)22-17-21(29-13-15-33-16-14-29)10-11-23(22)28-26(30)34-18-24(31)27-20-8-6-19(4-2)7-9-20/h6-11,17H,3-5,12-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJVVUYMYPNQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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